molecular formula C8H12 B083407 Tricyclo(4.2.0.02,5)octane, anti- CAS No. 13027-75-3

Tricyclo(4.2.0.02,5)octane, anti-

Cat. No. B083407
CAS RN: 13027-75-3
M. Wt: 108.18 g/mol
InChI Key: YTZCZYFFHKYOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo(4.2.0.02,5)octane, also known as anti-cis-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]oxazine (TIPO), is a cyclic compound that exhibits anti-inflammatory and analgesic properties. It has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism Of Action

TIPO exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of inflammation and glucose metabolism.

Biochemical And Physiological Effects

TIPO has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It also reduces the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

TIPO has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its ability to activate the PPAR-γ pathway, and its relatively low toxicity. However, its synthesis is complex and time-consuming, and it may not be suitable for large-scale production.

Future Directions

There are several future directions for the research on TIPO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TIPO has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It also protects dopaminergic neurons from degeneration in animal models of Parkinson's disease. Another potential application is in the treatment of obesity and metabolic disorders. TIPO has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Further studies are needed to determine the safety and efficacy of TIPO in humans and to explore its potential therapeutic applications in various medical conditions.

Synthesis Methods

TIPO can be synthesized using a multistep process involving the condensation of phenylhydrazine with cyclobutanone followed by the reaction with various substituted aldehydes. The final product is then purified using column chromatography.

Scientific Research Applications

TIPO has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

CAS RN

13027-75-3

Product Name

Tricyclo(4.2.0.02,5)octane, anti-

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[4.2.0.02,5]octane

InChI

InChI=1S/C8H12/c1-2-6-5(1)7-3-4-8(6)7/h5-8H,1-4H2

InChI Key

YTZCZYFFHKYOBJ-UHFFFAOYSA-N

SMILES

C1CC2C1C3C2CC3

Canonical SMILES

C1CC2C1C3C2CC3

Other CAS RN

28636-10-4

synonyms

Tricyclo(4.2.0.02,5)octane, anti-

Origin of Product

United States

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